![molecular formula C8H14N2OS B1377464 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one CAS No. 802889-03-8](/img/structure/B1377464.png)

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Overview

Description

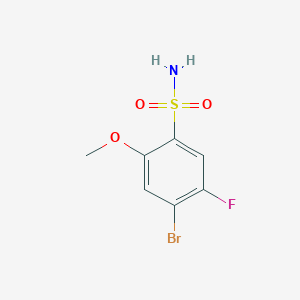

“4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the CAS Number: 1432680-93-7 . It is also known as “4-methyl-1-thia-4,8-diazaspiro [4.5]decan-3-one hydrochloride” and has a molecular weight of 222.74 .

Synthesis Analysis

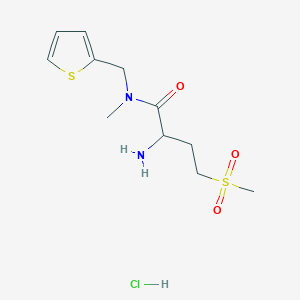

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one were synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H14N2OS.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) in the molecule .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Scientific Research Applications

Anti-Ulcer Activity

One of the prominent applications of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives is their use as anti-ulcer agents . These compounds have been synthesized and tested in vivo, showing promising results in the treatment of ulcers . They offer a potential alternative to existing medications like omeprazole, with the aim of reducing side effects such as abdominal pain, dyspepsia, and increased risk of infections .

Anticancer Properties

Research has also explored the anticancer potential of these compounds. Certain derivatives have shown to increase apoptotic markers like caspase-3, caspase-8, and Bax levels while decreasing antiapoptotic Bcl2, suggesting a role in inducing apoptosis in cancer cells .

Synthesis of Spiro-compounds

The synthesis of spiro-compounds based on 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is an important application in medicinal chemistry. These compounds are created via one-pot three-component condensation, which is a significant method for producing pharmacologically active agents .

Designing New Pharmacophores

The thiazolidin-4-one moiety of these compounds has been identified as a promising platform for designing new pharmacophores. This is crucial for the development of novel drugs with specific biological activities .

Modification of Existing Drugs

The modification of existing drugs by incorporating the 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one structure can lead to improved pharmacokinetic properties and reduced side effects. This structural change can remove the asymmetric center from the heterocyclic compound, potentially leading to more stable and effective drugs .

Chemical Shift Studies in NMR Spectroscopy

The derivatives of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one have been used in NMR spectroscopy to study chemical shift values and coupling constants. This application is vital for understanding the structural nature of these compounds, such as the β-glycosidic linkage at the sulfur atom .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-10-7(11)6-12-8(10)2-4-9-5-3-8/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBWTXKOMIVZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC12CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)

![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)

![4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377404.png)